molecular formula C7H11NO3 B3381395 Ethyl 2-acetamidoprop-2-enoate CAS No. 23115-42-6

Ethyl 2-acetamidoprop-2-enoate

Cat. No.: B3381395
CAS No.: 23115-42-6
M. Wt: 157.17 g/mol
InChI Key: AJTPFZSLRYHOCT-UHFFFAOYSA-N
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Description

Ethyl 2-acetamidoprop-2-enoate: is a chemical compound with the molecular formula C7H11NO3. It is an ester derivative of acetoacetic acid and is known for its applications in organic synthesis and pharmaceutical research. The compound is characterized by its ethyl ester group and an acetamido group attached to a prop-2-enoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-acetamidoprop-2-enoate can be synthesized through the acetoacetic ester synthesis method . This involves the reaction of ethyl acetoacetate with acetamide under basic conditions. The reaction typically requires a base such as sodium ethoxide (NaOEt) to facilitate the formation of the enolate intermediate, which then reacts with acetamide to form the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-acetamidoprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl 2-acetamidoprop-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-acetamidoprop-2-enoate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions. Its acetamido group can participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound in various chemical processes.

Comparison with Similar Compounds

    Methyl 2-acetamidoprop-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl acetoacetate: Lacks the acetamido group but shares the ester functionality.

Uniqueness: this compound is unique due to its combination of an ethyl ester group and an acetamido group, which imparts distinct reactivity and properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 2-acetamidoprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-4-11-7(10)5(2)8-6(3)9/h2,4H2,1,3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTPFZSLRYHOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505394
Record name Ethyl 2-acetamidoprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23115-42-6
Record name Ethyl 2-acetamidoprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-acetamidoprop-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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